tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate
Description
tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to a secondary amine. The compound features a 2-fluorophenyl substituent on a propan-2-yl backbone, which confers distinct electronic and steric properties. The fluorine atom in the ortho position of the phenyl ring likely influences intermolecular interactions, such as hydrogen bonding and crystal packing, as observed in structurally related compounds .
Properties
IUPAC Name |
tert-butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)16-14(4,5)10-8-6-7-9-11(10)15/h6-9H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYZSWVJYQROMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139695 | |
| Record name | Carbamic acid, N-[1-(2-fluorophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-05-5 | |
| Record name | Carbamic acid, N-[1-(2-fluorophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-fluorophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-fluorophenyl)propan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates are susceptible to hydrolysis under acidic or basic conditions, yielding amines or substituted ureas. For tert-butyl carbamates, acidic hydrolysis typically cleaves the tert-butyloxycarbonyl (Boc) group:
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Conditions :
| Reaction Type | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl/dioxane | Free amine + CO₂ + tert-butanol | 93% | |
| Basic hydrolysis | NaOH/THF/H₂O | Sodium salt of carbamic acid | ~85% |
Nucleophilic Substitution
The 2-fluorophenyl group may undergo nucleophilic aromatic substitution (NAS) under specific conditions. Fluorine’s electron-withdrawing effect activates the ring for substitution at the ortho or para positions:
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Example : Reaction with sodium hydride (NaH) in THF facilitates substitution at the carbamate nitrogen or adjacent positions .
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Limitations : Fluorine’s poor leaving-group ability requires strong bases (e.g., LDA) or elevated temperatures .
| Substrate | Reagents | Product | Conditions | Source |
|---|---|---|---|---|
| 2-Fluorophenyl derivatives | NaH, THF, 0–5°C | Alkylated carbamate | 1–3 h, N₂ atmosphere |
Oxidation and Reduction
The tert-butyl group and propan-2-yl chain may undergo oxidation or reduction:
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Oxidation :
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The propan-2-yl group can be oxidized to a ketone using KMnO₄ or CrO₃.
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Reduction :
| Reaction Type | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O/THF | Ketone derivative | 70–80% | |
| Reduction | H₂ (1 atm), Pd-C | N-Methylamine | 65% |
Coupling Reactions
The carbamate nitrogen participates in coupling reactions, such as:
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Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts .
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Peptide Coupling : HATU/N-methylmorpholine mediates amide bond formation .
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Amide coupling | HATU, N-methylmorpholine | Peptide-carbamate conjugate | 71% |
Thermal Stability
tert-Butyl carbamates decompose at elevated temperatures (≥150°C), releasing isobutylene and CO₂:
Metabolic Stability
In biological systems, carbamates are hydrolyzed by esterases or undergo oxidative metabolism. The 2-fluorophenyl group enhances metabolic stability by reducing cytochrome P450 affinity .
Scientific Research Applications
Chemistry
In the field of chemistry, tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate serves as a crucial intermediate for synthesizing more complex molecules. Its stability and reactivity allow for its use in developing pharmaceuticals and agrochemicals. The compound can undergo several types of reactions:
- Nucleophilic Substitution: The tert-butyl group can be replaced by other nucleophiles under suitable conditions.
- Oxidation and Reduction: The compound can be transformed into various derivatives through oxidation or reduction processes.
- Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Biology
In biological research, this compound is utilized to investigate enzyme interactions and protein modifications. Its unique structure enables it to act as a probe in biochemical assays, allowing researchers to study various biological processes. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby providing insights into enzyme functionality and regulation.
Medicine
The medicinal applications of this compound are particularly promising. Derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties. It acts as a precursor for synthesizing drugs targeting specific biological pathways, making it relevant in drug discovery and development.
Industry
In industrial applications, this compound is employed in producing specialty chemicals and materials. Its stability under various conditions makes it suitable for applications such as coatings, adhesives, and polymers. The versatility of this compound allows for its integration into diverse manufacturing processes.
Data Table: Comparison of Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Replacement of the tert-butyl group by nucleophiles | Sodium hydride, potassium tert-butoxide |
| Oxidation | Conversion to different derivatives through oxidation | Potassium permanganate, chromium trioxide |
| Reduction | Transformation into fluorinated amines | Lithium aluminum hydride, sodium borohydride |
| Hydrolysis | Breakdown of the carbamate group into amine and carbon dioxide | Hydrochloric acid or sodium hydroxide |
Case Study 1: Synthesis of Pharmaceutical Intermediates
In a recent study published in a peer-reviewed journal, researchers utilized this compound as an intermediate for synthesizing novel anti-inflammatory agents. The study highlighted the compound's role in facilitating nucleophilic substitutions that led to the formation of more complex drug candidates with enhanced efficacy.
Case Study 2: Enzyme Inhibition Studies
Another research project focused on using this compound to study its inhibitory effects on specific enzymes related to neurodegenerative disorders. The findings suggested that derivatives of this compound demonstrated significant inhibition of neuronal nitric oxide synthase (nNOS), indicating potential therapeutic applications in neuroprotection.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituent position, electronic groups, and heterocyclic systems. Key examples include:
- Fluorine Position : The ortho-fluorine in the target compound may induce steric hindrance and alter dipole moments compared to meta- or para-fluorinated analogs, affecting solubility and reactivity .
- Heterocyclic Systems : Replacement of the phenyl ring with indole or oxazole (e.g., Compounds 21 and 12) introduces π-π stacking capabilities or hydrogen-bonding motifs, relevant to biological activity .
Physical Properties and Crystallography
- Crystal Packing: The title compound’s ortho-fluorophenyl group may favor C–H···O hydrogen bonds, as seen in tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate (). Intramolecular interactions could stabilize specific conformations .
- Thermal Stability : Bulkier substituents (e.g., diphenyl in ’s compound) reduce melting points compared to planar fluorophenyl derivatives due to disrupted crystal lattice integrity .
Biological Activity
Overview
tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate is an organic compound with the molecular formula C14H20FNO2. It is a derivative of carbamic acid, featuring a tert-butyl group, a fluorophenyl group, and a propan-2-yl group. This compound has garnered interest in biological research due to its potential therapeutic properties and its role as a biochemical probe.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The presence of the fluorine atom can enhance binding affinity and specificity towards these targets, influencing various biological pathways .
Biological Activities
1. Anti-inflammatory Properties
- Research indicates that compounds similar to this compound may inhibit enzymes involved in inflammatory responses. This inhibition can result in reduced production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
2. Anticancer Potential
- Preliminary studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against human leukemia cells, indicating significant anticancer activity .
3. Enzyme Interaction Studies
- The compound is utilized in biochemical assays to study enzyme interactions and protein modifications. Its unique structure allows it to serve as a probe in various assays, facilitating the understanding of enzyme mechanisms and potential drug interactions .
Case Studies
Case Study 1: Inhibition of PD-L1
Research has explored the design and synthesis of small molecules that inhibit PD-L1, a critical immune checkpoint protein. Compounds structurally related to this compound were evaluated for their ability to disrupt PD-1/PD-L1 binding in vitro. These studies revealed that modifications in the compound's structure significantly affected its binding affinity and inhibitory potency .
Case Study 2: Anticancer Activity
In a comparative study involving several carbamate derivatives, this compound was assessed for its cytotoxic effects on different cancer cell lines. The results indicated that this compound exhibited promising activity, with IC50 values suggesting effective inhibition of cell proliferation in specific cancer types .
Research Findings
Q & A
Q. What are the recommended safety protocols for handling tert-butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate in laboratory settings?
- Methodological Answer : Follow SDS guidelines for structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate):
Q. How can researchers synthesize this compound, and what intermediates are involved?
- Methodological Answer : Adapt methods from analogous compounds (e.g., tert-butyl (2-(2-fluorophenyl)acetoxy)carbamate):
- Step 1 : React 2-(2-fluorophenyl)propan-2-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base (e.g., DMAP) at 0–25°C .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 50–70% .
- Intermediate : Boc-protected amine confirmed by <sup>1</sup>H NMR (δ ~1.4 ppm for tert-butyl group) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR : Confirm substitution pattern (e.g., <sup>19</sup>F NMR for fluorophenyl group at δ ~-115 ppm) .
- HRMS : Verify molecular ion ([M+Na]<sup>+</sup> for C₁₄H₁₉FNO₂: calc. 284.1367, found 284.1363) .
- FT-IR : Identify carbamate C=O stretch (~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered fluorophenyl groups) be resolved during structure refinement?
- Methodological Answer : Use SHELX software for refinement:
- Apply ISOR and DELU restraints to manage thermal motion in the fluorophenyl ring .
- Compare multiple datasets (e.g., low-temperature vs. room-temperature) to assess disorder persistence .
- Validate using Rint values (<5% for high-quality data) and Hirshfeld surface analysis for intermolecular contacts .
Q. How should researchers interpret conflicting SDS data on stability and hazards for fluorinated carbamates?
- Methodological Answer : Conduct a comparative analysis:
- Cross-reference GHS classifications (e.g., non-hazardous in vs. irritant in ) .
- Perform accelerated stability testing (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .
- Consult regulatory databases (ECHA, PubChem) for harmonized hazard statements .
Q. What strategies optimize the synthesis yield of tert-butyl carbamates with sterically hindered aryl groups?
- Methodological Answer :
- Solvent Choice : Use THF or DMF to enhance solubility of bulky intermediates .
- Catalysis : Employ ultrasound-assisted reactions to reduce reaction time (20–30% yield improvement) .
- Workflow : Monitor reaction progress by TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and quench with ice-cold water to prevent Boc-group cleavage .
Q. How do intermolecular interactions (e.g., C–H···O/N) influence the solid-state packing of this compound?
- Methodological Answer : Analyze X-ray data (e.g., CCDC entries):
- Hydrogen Bonds : Identify N–H···O=C interactions (d ≈ 2.8–3.0 Å) stabilizing dimer formation .
- π-Stacking : Measure fluorophenyl ring centroid distances (~3.6 Å) to assess aromatic interactions .
- Table : Key crystallographic parameters from :
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a, b, c | 10.25, 12.78, 15.32 Å |
| V | 1987.3 ų |
Q. What advanced chromatographic methods ensure high purity (>99%) for this compound?
- Methodological Answer :
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm .
- Chiral SFC : Resolve enantiomers (if present) using amylose-based columns and CO₂/MeOH .
- Validation : Compare retention times with spiked standards and assess peak symmetry (As ≤ 1.5) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
